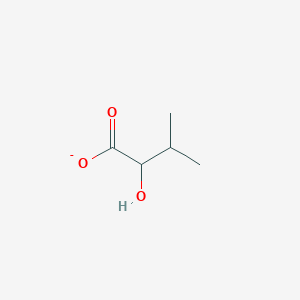

2-Hydroxy-3-methylbutanoate

説明

Contextualizing 2-Hydroxy-3-methylbutanoate within Branched-Chain Metabolites

This compound, also known as α-hydroxyisovalerate, is an integral part of the branched-chain amino acid (BCAA) metabolic pathway. phenol-explorer.eu Specifically, it is a catabolic intermediate of the BCAA valine. nih.gov The catabolism of BCAAs, which also includes leucine (B10760876) and isoleucine, involves an initial deamination step to form branched-chain keto acids (BCKAs). frontiersin.org In a subsequent reaction, these BCKAs can be reduced to form branched-chain α-hydroxy acids, with this compound being derived from its corresponding BCKA, α-ketoisovalerate. nih.govfrontiersin.org

This metabolic process is significant as it represents an alternative route in BCAA catabolism, particularly when the primary oxidative decarboxylation pathway is impaired. frontiersin.org Studies have shown that elevated levels of BCAAs and their corresponding BCKAs can lead to an increase in the formation of their α-hydroxy acid derivatives, including this compound. frontiersin.org This positions the compound as a direct reflection of upstream BCAA metabolic flux and potential dysregulation.

Significance of this compound as a Research Target

The significance of this compound as a research target stems primarily from its role as a potential biomarker. Its concentration in biological fluids can provide insights into the status of BCAA metabolism, which is known to be altered in various physiological and pathological states. phenol-explorer.euhmdb.ca

Detailed research findings have highlighted its association with several health-related conditions and traits. For instance, α-hydroxyisovalerate has been associated with a lower body mass index in studies utilizing Mendelian randomization. clsa-elcv.ca Further research has linked metabolites from this pathway, including α-hydroxyisovalerate, to peroxisome proliferator-activated receptor-alpha (PPAR-α) activation, which may influence physical function in older adults. wiley.comnih.gov

Elevated levels of this compound (referred to as 2-hydroxyisovaleric acid in some studies) have been detected in the urine of individuals with a range of metabolic disorders, including maple syrup urine disease, phenylketonuria, and various organic acidemias. phenol-explorer.euhmdb.ca It has also been identified as a metabolite that increases in the plasma of mice with defects in BCAA catabolism, further supporting its role as an indicator of metabolic disruption. frontiersin.org These findings underscore the compound's potential utility in diagnosing and understanding the pathophysiology of diseases linked to aberrant BCAA metabolism.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C5H9O3- | nih.gov |

| Molecular Weight | 117.12 g/mol | nih.gov |

| Synonyms | 2-hydroxy-3-methylbutyrate, a-hydroxyisovalerate, 2-Hydroxyisopentanoate | nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-hydroxy-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEWQZIDQIYUNV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9O3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901261856 | |

| Record name | Butanoic acid, 2-hydroxy-3-methyl-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901261856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117973-50-9 | |

| Record name | Butanoic acid, 2-hydroxy-3-methyl-, ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117973-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2-hydroxy-3-methyl-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901261856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Pathways of 2 Hydroxy 3 Methylbutanoate and Its Derivatives

Biogenesis from Branched-Chain Amino Acid Metabolism

The primary route for the biosynthesis of 2-hydroxy-3-methylbutanoate is through the metabolic pathways of branched-chain amino acids (BCAAs) such as valine, leucine (B10760876), and isoleucine. mdpi.comhmdb.ca

Enzymatic Conversions in this compound Synthesis

The synthesis of this compound from its α-keto acid precursor, α-ketoisovalerate, is an enzymatically driven reduction. This reaction is catalyzed by hydroxyisocaproate dehydrogenase (HicD) enzymes, which facilitate the conversion of the keto group to a hydroxyl group. jmb.or.kr The expression levels of these enzymes in microorganisms like lactic acid bacteria can significantly influence the production yield of the corresponding BCHA. jmb.or.kr

In some organisms, thiolase and ketoreductase enzymes are involved in the synthesis of α-branched hydroxy acids. princeton.edu Thiolase catalyzes the condensation of acyl-CoA substrates, and the subsequent reduction by a ketoreductase can lead to the formation of compounds like 2-methyl-3-hydroxy acids. princeton.edu The selectivity of the ketoreductase plays a key role in determining the final product structure. princeton.edu

Metabolic Interconversions with Related α-Hydroxy Acids

The metabolism of α-hydroxy acids is characterized by reversible interconversions between the hydroxy acid and its corresponding α-keto acid form. nih.govresearchgate.netresearchgate.net These reactions are typically catalyzed by dehydrogenases or oxidases. nih.govresearchgate.net The direction of the reaction is influenced by the equilibrium constant and the redox potential of the cellular environment. nih.govresearchgate.net Therefore, this compound can be oxidized back to α-ketoisovalerate, linking its metabolism back to the BCAA degradation pathway. This interconversion highlights the dynamic nature of these metabolic pools and their role as branching points to various metabolic pathways. nih.govresearchgate.netbioone.org

Microbial Production of this compound

Microorganisms, particularly lactic acid bacteria (LAB), are significant producers of this compound and its derivatives, such as ethyl this compound. nih.govoeno-one.eu This production is often a hallmark of their metabolic activity during fermentation processes, contributing to the flavor profiles of fermented foods and beverages. nih.govresearchgate.net

Contributions of Lactic Acid Bacteria to Ester Biosynthesis

Lactic acid bacteria possess the enzymatic machinery to synthesize various esters, including those derived from this compound. researchgate.netasm.orgresearchgate.net The formation of these esters, such as ethyl this compound, has been identified as a potential marker for the esterase activity of LAB in products like wine. nih.govoeno-one.euresearchgate.net The production of these compounds is strain-dependent and can be influenced by the availability of precursors like alcohols and fatty acids. asm.orgnih.gov Studies have shown that the concentration of these branched hydroxylated esters can be significantly influenced by the specific LAB strain used during malolactic fermentation. nih.govresearchgate.net

The biosynthesis of esters in LAB can occur through two primary mechanisms: esterification, which is the reaction between a carboxylic acid and an alcohol, and alcoholysis, where an acyl group is transferred from a glyceride to an alcohol. researchgate.netresearchgate.net

Esterase Activity in Fermentation Systems

Esterases are key enzymes in the production of esters by lactic acid bacteria. asm.orgresearchgate.net These enzymes catalyze both the synthesis of esters through esterification and their hydrolysis. researchgate.net In the context of this compound, esterases can facilitate its reaction with alcohols, such as ethanol, to form the corresponding ethyl ester. nih.gov The presence and activity of specific esterase genes, such as estA, estB, and estC, have been found to be species-dependent in LAB. asm.org For instance, the ability of certain LAB strains to produce ethyl acetate (B1210297) and ethyl lactate (B86563) has been linked to the presence of these genes. asm.org The esterase activity is crucial for the development of fruity flavors in fermented products like sourdough bread and wine. nih.govasm.orgnih.gov

Endogenous Production and Mammalian Metabolism of 2-Hydroxy-3-methylbutanoic Acid

2-Hydroxy-3-methylbutanoic acid, also known as α-hydroxyisovaleric acid, is a human endogenous metabolite derived from the catabolism of branched-chain amino acids (BCAAs), primarily valine, but also leucine and isoleucine. ymdb.canih.govchemfont.canih.gov Its formation is a key indicator of specific metabolic states and is particularly prominent in certain inborn errors of metabolism. chemfont.cahmdb.ca

The primary pathway for its production begins with the transamination of valine, a reversible reaction catalyzed by branched-chain aminotransferase (BCAT). nih.govresearchgate.net This initial step converts valine into its corresponding branched-chain α-keto acid (BCKA), 2-keto-isovalerate (KIV). nih.govtandfonline.com Under normal physiological conditions, the branched-chain α-keto acid dehydrogenase (BCKDH) complex, the rate-limiting enzyme in BCAA catabolism, irreversibly decarboxylates KIV into isobutyryl-CoA. nih.govresearchgate.net

However, when the BCKDH enzyme complex is deficient or its activity is impaired, KIV accumulates. This excess KIV can then be reduced to form 2-hydroxy-3-methylbutanoic acid. wiley.com This metabolic diversion is a hallmark of Maple Syrup Urine Disease (MSUD), a genetic disorder characterized by deficient BCKDH activity. chemfont.cawiley.com Consequently, patients with MSUD exhibit elevated levels of BCAAs and their corresponding keto- and hydroxy-acid derivatives, including 2-hydroxy-3-methylbutanoic acid, in their urine. hmdb.cawiley.com

Beyond MSUD, elevated urinary levels of 2-hydroxy-3-methylbutanoic acid have been identified in a range of other metabolic disorders, highlighting its role as a biomarker for disruptions in amino acid and organic acid metabolism. chemfont.cahmdb.ca It has also been detected in the urine of individuals with lactic acidosis and ketoacidosis. chemfont.ca The compound is also known to be a product of metabolism by the gut microbiome. nih.gov In animal studies, this α-hydroxy analogue of valine acts as a valine precursor, participating in protein synthesis and maintaining nitrogen balance. medchemexpress.com

Table 1: Metabolic Conditions Associated with Elevated 2-Hydroxy-3-methylbutanoic Acid

| Metabolic Condition | Primary Defect/Cause | Reference |

| Maple Syrup Urine Disease (MSUD) | Deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex. | chemfont.cahmdb.cawiley.com |

| Phenylketonuria | Deficiency of the enzyme phenylalanine hydroxylase. | chemfont.cahmdb.ca |

| Propionic Acidemia | Deficiency of the enzyme propionyl-CoA carboxylase. | chemfont.cahmdb.ca |

| Methylmalonic Acidemia | Deficiency of the enzyme methylmalonyl-CoA mutase. | chemfont.cahmdb.ca |

| Isovaleric Acidemia | Deficiency of the enzyme isovaleryl-CoA dehydrogenase. | chemfont.cahmdb.ca |

| Lactic Acidosis / Ketoacidosis | Conditions leading to the overproduction of lactate and ketone bodies. | chemfont.ca |

Plant Metabolism and this compound Biosynthesis during Development

In the plant kingdom, derivatives of 2-hydroxy-3-methylbutanoic acid, particularly its esters, are recognized as important volatile organic compounds (VOCs) that contribute to the characteristic aroma and flavor profiles of many fruits and beverages. nih.govoeno-one.eu The biosynthesis of these compounds is intrinsically linked to the catabolism of branched-chain amino acids, a process that is particularly active during developmental stages such as fruit ripening.

The biosynthetic pathway in plants mirrors aspects of mammalian metabolism. It starts with BCAAs like valine, which are converted to their corresponding branched-chain α-keto acids (BCKAs) by branched-chain aminotransferases (BCATs). wiley.comnih.gov This α-keto acid precursor can then be reduced to form the 2-hydroxy acid. wiley.com Subsequently, the hydroxy acid can be esterified with an alcohol, often ethanol, by enzymes such as alcohol acyltransferases (AATs), to produce volatile esters like ethyl this compound. nih.gov The formation of these esters is a significant factor in the development of the sensory qualities of fruit.

Research has identified ethyl this compound as a component of the aroma profile in a variety of fruits. Its scent is often described as fruity, with notes of pineapple, blueberry, or strawberry. oeno-one.eu This compound is also formed by yeasts during the alcoholic fermentation of beverages like wine, where it is derived from amino acid precursors present in the grapes. oeno-one.eu The concentration and enantiomeric distribution of these esters can be influenced by factors such as the grape variety and the fermentation conditions. oeno-one.eu

Table 2: Occurrence of this compound Esters in Fruits and Beverages

| Product | Compound Identified | Reference |

| Pineapple | Ethyl this compound | oeno-one.eu |

| Banana | Ethyl this compound | oeno-one.euthegoodscentscompany.com |

| Blueberries | Ethyl this compound | oeno-one.eu |

| Wine | Ethyl this compound | oeno-one.euthegoodscentscompany.comresearchgate.net |

| Olive Oil | Ethyl this compound | oeno-one.eu |

| Cashew Apple | 2-hydroxy-4-methylvaleric acid (a related compound) | researchgate.net |

Advanced Chemical and Chemoenzymatic Synthesis of 2 Hydroxy 3 Methylbutanoate and Its Esters

Strategies for Enantioselective Synthesis

The creation of single enantiomers of 2-hydroxy-3-methylbutanoate can be achieved through two primary strategies: the separation of a racemic mixture or the direct, stereocontrolled synthesis of the desired enantiomer.

Chiral Resolution Techniques for this compound Enantiomers

Chiral resolution is a classical yet effective method for separating enantiomers. This typically involves the reaction of a racemic mixture of 2-hydroxy-3-methylbutanoic acid with a chiral resolving agent to form diastereomers, which can then be separated by physical means such as crystallization or chromatography. Subsequent removal of the resolving agent yields the individual enantiomers.

Another approach is enzymatic kinetic resolution. For instance, lipases can selectively acylate one enantiomer of a racemic alcohol or ester, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.netresearchgate.net This method has been successfully applied to the resolution of related hydroxy esters. researchgate.net

Chiral chromatography is a direct method for the separation of enantiomers. Using a chiral stationary phase, the enantiomers of this compound esters can be separated based on their differential interactions with the chiral selector. researchgate.netoeno-one.eu For example, gas chromatography with a γ-cyclodextrin phase has been used to separate the enantiomers of ethyl this compound. oeno-one.euoeno-one.eu

Table 1: Chiral Chromatography Methods for this compound Enantiomers

| Analytical Method | Chiral Stationary Phase | Compound | Observations | Reference |

| Chiral HPLC | Chiralpak® IA | (R)- and (S)-methyl this compound | Enantiomers resolved with retention times differing by >2 min. | |

| Chiral GC | γ-cyclodextrin | Ethyl this compound enantiomers | Successful separation of enantiomers in wine samples. | oeno-one.euoeno-one.eu |

| GC-MS | β-cyclodextrin | 2-pentanol enantiomers | Good separation of chiral alcohols. | mdpi.com |

Asymmetric Catalysis Approaches for Chiral Induction

Asymmetric catalysis offers a more efficient route to enantiomerically pure compounds by directly creating the desired stereocenter. This involves the use of a chiral catalyst to control the stereochemical outcome of a reaction.

One notable approach is the enantioselective hydrogenation of α-keto esters using chiral metal catalysts. For example, the reduction of methyl 2-methyl-3-oxobutanoate with a Ru-BINAP complex can achieve high enantiomeric excess (ee). The resulting chiral hydroxy ester can then be hydrolyzed to the corresponding acid.

Furthermore, chiral-at-metal complexes, where the chirality originates from the metal center itself, are emerging as a new class of catalysts for asymmetric transformations. rsc.org These catalysts have shown promise in various reactions, including enantioselective C-H aminations. rsc.org The development of such catalysts for the asymmetric reduction of α-keto esters could provide a novel route to chiral this compound.

Table 2: Asymmetric Catalysis for the Synthesis of Chiral Hydroxy Esters

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Ru-BINAP | Methyl 2-methyl-3-oxobutanoate | Methyl (2S,3S)-3-hydroxy-2-methylbutanoate | >90% | |

| Chiral Osmium Complex | Azidoformates | Chiral 2-oxazolidinones | Not specified | rsc.org |

Enzymatic and Biocatalytic Production of this compound Derivatives

Enzymes and whole-cell biocatalysts offer a green and highly selective alternative to traditional chemical synthesis. Their ability to operate under mild conditions and with high stereoselectivity makes them ideal for the production of chiral compounds. researchgate.net

Enzyme-Mediated Esterification and Hydrolysis Reactions

Lipases are widely used enzymes for the synthesis and resolution of esters. They can catalyze the esterification of 2-hydroxy-3-methylbutanoic acid with an alcohol or the hydrolysis of a racemic ester in an enantioselective manner. researchgate.net For example, the esterification of (R)-2-hydroxy-3-methylbutyric acid with tert-butanol (B103910) can be achieved using coupling reagents and catalysts under mild conditions to prevent racemization.

Immobilized lipases are often used to improve stability and reusability. The choice of solvent and reaction conditions can significantly impact the enzyme's activity and selectivity. researchgate.net

Reductase-Catalyzed Routes to Chiral α-Hydroxy Acids

Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols. rsc.orgresearchgate.net They are particularly useful for the synthesis of chiral α-hydroxy acids from their corresponding α-keto acids. For example, a KRED from Lactobacillus brevis can reduce 2-methyl-3-oxobutanoic acid to (2S,3S)-3-hydroxy-2-methylbutanoic acid with high enantiomeric excess.

Engineered KREDs with improved activity and stability are being developed to enhance their industrial applicability. rsc.org These biocatalytic reductions often employ a cofactor regeneration system, such as using glucose and glucose dehydrogenase, to ensure the continuous supply of the reducing equivalent (NADPH or NADH). researchgate.net

Table 3: Enzymatic Synthesis of this compound and Related Compounds

| Enzyme | Reaction Type | Substrate | Product | Key Findings | Reference |

| Lipase from Candida antarctica (CAL-B) | Kinetic Resolution | rac-α-acetolactate | (2R,3S)-ethyl 2,3-dihydroxy-2-methylbutyrate | Selective acetylation allows for separation of stereoisomers. | researchgate.net |

| Ketoreductase (KRED) from Lactobacillus brevis | Asymmetric Reduction | 2-methyl-3-oxobutanoic acid | (2S,3S)-3-hydroxy-2-methylbutanoic acid | Achieved 92% ee and 70% isolated yield. | |

| Carbonyl Reductases (HeCR and DbCR) | Asymmetric Reduction | tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | Chiral 3-substituted-4-hydroxypiperidines | >99% ee and >99% conversion. | nih.gov |

Application of this compound as a Chiral Building Block in Organic Synthesis

The enantiomerically pure forms of this compound and its parent acid are valuable chiral building blocks for the synthesis of more complex molecules. nih.govebi.ac.uk Their bifunctional nature, possessing both a hydroxyl and a carboxyl group, allows for a variety of chemical transformations.

For instance, (S)-2-hydroxy-3-methylbutanoic acid is used in peptide synthesis. nih.govebi.ac.uk It can also be a precursor for the synthesis of other chiral molecules. In one example, (S)-methyl this compound was converted to a Weinreb amide, which then served as a key intermediate in the synthesis of a complex tricyclic ring system. nih.gov

The ester derivatives are also versatile intermediates. They can undergo reactions such as oxidation of the hydroxyl group or reduction of the ester moiety to introduce further functionality. The choice of the ester group (e.g., methyl, ethyl, tert-butyl) can influence the reactivity and be used as a protecting group.

Synthesis of Complex Organic Molecules

This compound serves as a crucial chiral precursor in the total synthesis of various natural products and complex organic molecules. Its utility stems from the presence of multiple functional groups that can be selectively manipulated. The hydroxyl group can be oxidized to a ketone, while the ester can be reduced to an alcohol or undergo nucleophilic substitution to form amides or other esters.

In one notable application, the allyl ester of (R)-2-hydroxy-3-methylbutanoate was synthesized as a key intermediate in the total synthesis of izenamides A and B, which are cathepsin D inhibitors. mdpi.com The synthesis involved the reaction of D-valic acid with allyl bromide in the presence of potassium carbonate and tetrabutylammonium (B224687) iodide (TBAI) in dimethylformamide (DMF), affording the desired ester in high yield. mdpi.com

Furthermore, chemoenzymatic approaches have been developed to synthesize derivatives of this compound with high stereoselectivity. researchgate.netnih.gov These methods often employ enzymes, such as lipases, for kinetic resolution or stereoselective transformations, providing access to enantiomerically pure compounds that are otherwise difficult to obtain through traditional chemical synthesis. mdpi.com For instance, a two-step chemoenzymatic pathway has been developed for the synthesis of β-Hydroxy-β-methylbutyric acid (HMB)–Medium Chain Triacylglycerol (MCT) complexes, where an ethyl HMB ester is first synthesized chemically and then transesterified with MCT using a lipase. researchgate.net

The versatility of this compound and its derivatives as intermediates is further highlighted by their use in the synthesis of fragrances, flavors, and other pharmaceutical intermediates. For example, ethyl 2-formyl-3-methylbutanoate, a related compound, serves as an intermediate where the aldehyde group can undergo various condensation reactions and the ester group can be hydrolyzed or transesterified. chemshuttle.com

Table 1: Examples of Complex Organic Molecules Synthesized Using this compound Derivatives

| Target Molecule | Intermediate Derived from this compound | Synthetic Utility | Reference |

| Izenamides A and B | Allyl (R)-2-hydroxy-3-methylbutanoate | Key building block in the total synthesis of these cathepsin D inhibitors. | mdpi.com |

| Isoneoantimycin | (S)-2-hydroxy-3-methylbutanoate derivative | Utilized as a chiral pool building block in the total synthesis. | rsc.org |

| HMB–MCT complexes | Ethyl HMB ester | Intermediate in the chemoenzymatic synthesis of these complexes. | researchgate.net |

Incorporation into Bioactive Peptides and Analogues

This compound and its corresponding acid are frequently incorporated into peptides to create depsipeptides, which are analogues of peptides where one or more amide bonds are replaced by ester bonds. thieme-connect.de This modification can enhance the biological properties of the peptide, such as increasing its stability against enzymatic degradation by proteases, as the ester linkage is generally more resistant to cleavage than the amide bond. google.com

The synthesis of depsipeptides often involves the coupling of a protected amino acid with a hydroxy acid like 2-hydroxy-3-methylbutanoic acid. researchgate.net Standard peptide coupling reagents can be employed for this purpose. For example, the Mitsunobu reaction has been used to couple L-N-Boc-N-methyl-β-hydroxyvaline with (S)-2-hydroxy-3-methylbutanoate to form a depsipeptide building block for the synthesis of the antifungal agent aureobasidin B. researchgate.net

Solid-phase peptide synthesis (SPPS) provides an efficient method for the incorporation of this compound into peptide chains. google.comsigmaaldrich.comnih.gov In this technique, the peptide is assembled on a solid support, and protected amino and hydroxy acids are sequentially added. Fmoc-protected derivatives of related amino acids are often used in SPPS to ensure compatibility with standard coupling reagents. This methodology has been applied to synthesize peptides containing bulky dehydroamino acids, where an azlactone dipeptide containing the dehydroamino acid is opened by a resin-bound peptide. google.com

The incorporation of this compound can influence the conformation of the resulting peptide. The planar structure of the ester bond, compared to the tetrahedral geometry of a typical peptide bond, can help to stabilize specific secondary structures like β-turns. google.com This structural constraint can be crucial for the bioactivity of the peptide.

Table 2: Research Findings on the Incorporation of this compound into Peptides

| Peptide/Analogue | Synthetic Method | Key Finding | Reference |

| Depsilairdin | Solution-phase synthesis | Contains (2R)-2-hydroxy-3-methylbutanoic acid as a key residue. | core.ac.uk |

| Aureobasidin B building block | Mitsunobu reaction | Coupling of β-hydroxyvaline and (S)-2-hydroxy-3-methylbutanoate to form a depsipeptide. | researchgate.net |

| Peptides with dehydroamino acids | Solid-phase peptide synthesis | Incorporation of dehydroamino acids via azlactone ring-opening to enhance stability. | google.com |

| Izenamides A and B | Solution-phase and solid-phase synthesis | Utilized allyl (R)-2-hydroxy-3-methylbutanoate as a building block. | mdpi.com |

Analytical Methodologies for the Characterization and Quantitation of 2 Hydroxy 3 Methylbutanoate

Chromatographic Techniques for Enantiomeric Separation and Analysis

Chromatography is a cornerstone for the analysis of 2-hydroxy-3-methylbutanoate, particularly for the challenging task of separating its stereoisomers.

Chiral Gas Chromatography (GC) Applications in Enantiomer Quantitation

Chiral gas chromatography (GC) is a powerful technique for the quantitative analysis of the enantiomers of this compound and its esters, such as ethyl this compound. oeno-one.euoeno-one.eu The use of chiral stationary phases, often based on cyclodextrins like γ-cyclodextrin or β-cyclodextrin, is essential for achieving enantiomeric separation. oeno-one.euoeno-one.eu In the analysis of complex matrices like wine, chiral GC has been successfully employed to quantify the enantiomers of ethyl this compound, revealing the predominance of the (R)-enantiomer in many cases. oeno-one.euoeno-one.euresearchgate.net

For instance, a study on various French wines utilized a γ-cyclodextrin phase column to separate and quantify the enantiomers of ethyl this compound. oeno-one.euoeno-one.eu This research highlighted that the (R)-enantiomer was predominant in both red and white wines. oeno-one.euoeno-one.eu To enhance the volatility of the analyte for GC analysis, derivatization techniques are sometimes employed. The selection of the appropriate chiral column is critical, with studies showing successful separations using columns like the CYCLOSIL-B. mdpi.com

Table 1: Chiral GC Parameters for Analysis of this compound Derivatives

| Parameter | Example Condition 1 | Example Condition 2 |

| Column Type | γ-cyclodextrin phase oeno-one.euoeno-one.eu | CYCLOSIL-B mdpi.com |

| Injector Temperature | 250 °C oeno-one.eu | 220 °C stuba.sk |

| Oven Program | 40°C (1 min), then 3°C/min to 220°C (20 min) oeno-one.eu | 40°C (1 min), then 2°C/min to 120°C, then 3°C/min to 210°C (1 min) mdpi.com |

| Carrier Gas | Hydrogen oeno-one.eu | Nitrogen mdpi.com |

| Detection | Mass Spectrometry (MS) oeno-one.eu | Flame Ionization Detection (FID) or MS |

| Derivatization | Pentafluorobenzoyl chloride (for enhanced volatility) | Not always required |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is another indispensable tool for determining the enantiomeric excess of this compound and its derivatives. This technique is particularly useful for the analysis of non-volatile or thermally labile compounds. The separation is achieved using chiral stationary phases, such as those based on polysaccharide derivatives like amylose (B160209) or cellulose. scispace.com

For example, Chiralpak® IA, an amylose-based column, has been used to resolve the (R)- and (S)-enantiomers of methyl this compound. Similarly, a Chiralcel OD column was employed to determine the optical purity of 3-hydroxy-2-methylbutanoates by separating their enantiomers. scispace.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for optimizing the separation. rsc.org Detection is often carried out using a UV detector.

In some cases, derivatization of the analyte with a chiral fluorescent reagent, such as trans-2-(2,3-anthracenedicarboximido)cyclohexanol, can be used to facilitate separation and enhance detection sensitivity in reversed-phase HPLC. tandfonline.com

Spectrometric Techniques for Structural Elucidation and Purity Assessment

Spectrometric methods are vital for confirming the chemical structure and assessing the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum of methyl this compound, key signals include doublets for the methyl groups and a multiplet for the methine proton at the C-2 position. The chemical shifts of these protons can be influenced by the solvent and the stereochemistry of the molecule. For instance, in CDCl₃, the methine proton at C-2 of (R)-methyl this compound appears as a multiplet around δ 3.8–4.0 ppm.

¹³C NMR spectroscopy provides complementary information, with distinct signals for each carbon atom in the molecule. The chemical shifts in the ¹³C NMR spectrum of methyl (2R)-2-hydroxy-3-methylbutanoate have been reported. rsc.org Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, further confirming the structure.

Table 2: Representative ¹H NMR Data for Methyl this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Reference |

| C-2 Methine | 3.8–4.0 | Multiplet | |

| Hydroxy | 2.5–3.0 (exchangeable) | Singlet | |

| Methyl Groups | 1.17–1.27 | Doublets |

Mass Spectrometry (MS) and Coupled Techniques (GC-MS, LC-MS)

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and purity assessment. When coupled with chromatographic techniques like GC (GC-MS) or LC (LC-MS), it becomes a powerful tool for analyzing complex mixtures.

GC-MS analysis of ethyl this compound in wine has been performed using electron impact (EI) ionization, with selected ion monitoring (SIM) to enhance sensitivity and selectivity. oeno-one.euoeno-one.eu The mass spectrum of methyl this compound shows characteristic fragment ions that can be used for its identification. nih.gov

LC-MS, particularly LC-tandem mass spectrometry (LC-MS/MS), is valuable for the analysis of this compound in biological samples. nih.gov Derivatization with reagents like O-benzylhydroxylamine can be used to improve ionization efficiency and allow for untargeted detection of carbonyl-containing metabolites, including this compound, in complex matrices like plasma. nih.gov

Advanced Techniques for In Situ Monitoring of Synthesis and Transformation

Advanced analytical techniques that allow for real-time, in situ monitoring of chemical reactions are becoming increasingly important for optimizing the synthesis and understanding the transformation of this compound. While specific literature on in situ monitoring for this particular compound is not abundant, the principles of process analytical technology (PAT) are applicable.

Techniques such as in situ infrared (IR) spectroscopy or Raman spectroscopy could potentially be used to track the progress of esterification reactions by monitoring the disappearance of the carboxylic acid reactant and the appearance of the ester product. Similarly, in situ NMR could provide real-time structural and quantitative information during a synthesis. These methods offer the advantage of providing immediate feedback on reaction kinetics and the formation of intermediates or byproducts, enabling better process control and optimization.

Biological Significance and Research Applications of 2 Hydroxy 3 Methylbutanoate

Modulation of Microbial Physiology and Growth by Branched-Chain Hydroxy Acids

Branched-chain hydroxy acids, including 2-hydroxy-3-methylbutanoate, are metabolites produced by various microorganisms, notably lactic acid bacteria, from branched-chain amino acids. nih.govjmb.or.kr this compound is derived from valine. nih.gov These compounds are not mere metabolic byproducts but are active molecules that can significantly influence the physiology and growth of microbial communities. jmb.or.krkoreascience.krnih.gov

Research has demonstrated that this compound exhibits selective modulatory effects on different bacterial species. In vitro studies have shown that it can stimulate the growth of beneficial gut bacteria such as Lactobacillaceae and Bifidobacteriaceae. jmb.or.krkoreascience.krnih.gov Conversely, it has been observed to inhibit the growth of pathogenic bacteria, such as Bacteroides fragilis, in a dose-dependent manner. nih.govkoreascience.krnih.gov This dual activity suggests a role for this compound in shaping the composition of the gut microbiota and contributing to a balanced microbial ecosystem. jmb.or.krkoreascience.krnih.gov The production of this and other BCHAs varies among different families of gut microbiota, with Lactobacillaceae and Lachnospiraceae being relatively high producers. koreascience.krnih.gov

Table 1: Effects of this compound on Microbial Growth

| Microbial Group | Observed Effect | Reference |

|---|---|---|

| Lactobacillaceae | Growth Promotion | jmb.or.krkoreascience.krnih.gov |

| Bifidobacteriaceae | Growth Promotion | jmb.or.krkoreascience.krnih.gov |

Beyond the gut microbiome, this compound and its derivatives play a role in various fermentation processes. In the context of alcoholic beverages, its ester form, ethyl this compound, is found in wine and is considered a potential marker of lactic acid bacteria esterase activity. oeno-one.euresearchgate.net The concentration of this ester can be influenced by the type of grape and the age of the wine, with levels generally being higher in red wines and older vintages. oeno-one.eu The enantiomeric distribution of ethyl this compound, with the R form often predominating, suggests that its production is linked to the metabolic activities of yeasts and/or lactic acid bacteria during fermentation and aging. oeno-one.euresearchgate.net

Function as a Biomarker in Metabolic Research

The presence and concentration of this compound in biological samples have been linked to various metabolic states and conditions, making it a valuable biomarker in clinical and research settings.

This compound is an endogenous metabolite in humans and has been identified in a variety of biological matrices. hmdb.ca These include:

Blood (Plasma/Serum): Its levels in blood have been correlated with various metabolic conditions. hmdb.canih.gov

Urine: It is excreted in urine and its concentration can be indicative of certain metabolic disorders or exposures. hmdb.ca

Feces: As a product of gut microbiota metabolism, it is also found in fecal matter. hmdb.ca

Cerebrospinal Fluid: Its presence has been detected in cerebrospinal fluid. hmdb.ca

Saliva: It has also been identified in saliva. hmdb.ca

Elevated or altered levels of this compound have been associated with several specific metabolic states and microbial activities. It has been identified as a candidate biomarker for habitual alcohol intake, with a dose-response association observed between its levels and self-reported alcohol consumption. nih.gov Furthermore, increased levels have been linked to a higher risk of pancreatic and liver cancers, as well as liver disease mortality. nih.gov

In the context of metabolic health, it has been associated with a lower body mass index. clsa-elcv.ca Conversely, it is also being investigated as an early marker for insulin (B600854) resistance and impaired glucose regulation. nih.gov Studies have also noted its presence in the urine of patients with various metabolic disorders, including phenylketonuria and maple syrup urine disease. hmdb.ca Recent research has also highlighted its association with gut microbiota shifts in individuals with type 2 diabetes. nih.gov

Table 2: this compound as a Biomarker

| Associated Condition/State | Biological Matrix | Correlation | Reference |

|---|---|---|---|

| Habitual Alcohol Intake | Blood | Positive | nih.gov |

| Pancreatic Cancer Risk | Blood | Positive | nih.gov |

| Liver Cancer Risk | Blood | Positive | nih.gov |

| Liver Disease Mortality | Blood | Positive | nih.gov |

| Lower Body Mass Index | Blood | Positive | clsa-elcv.ca |

| Insulin Resistance | Plasma | Inverse relationship with insulin sensitivity | nih.gov |

| Type 2 Diabetes | - | Associated with gut microbiota alterations | nih.gov |

Contributions to Animal Metabolism and Nutritional Research

In the field of animal science, this compound is recognized for its relationship to the essential branched-chain amino acid, valine. It is considered an α-hydroxy analogue of valine and can be converted into this amino acid within the animal's body. medchemexpress.com

This conversion allows it to participate in protein synthesis and help maintain nitrogen balance, which is crucial for animal growth and development. medchemexpress.com Research has explored its potential as a substitute for nitrogen sources in animal feed. Studies in chickens and rats have shown that this compound can promote growth, with its effects being more pronounced in diets deficient in valine. medchemexpress.com This highlights its potential application in animal nutrition to optimize growth and metabolic efficiency.

Role as a Valine Precursor and in Nitrogen Balance

This compound, also known as α-hydroxyisovaleric acid, is recognized as an α-hydroxy analogue of the essential branched-chain amino acid, valine. In the body, it can be converted into valine, thereby serving as a precursor for this crucial amino acid. This conversion allows it to participate in protein synthesis, a fundamental process for tissue growth and repair.

Studies on Growth Promotion in Animal Models

The metabolic function of this compound as a valine precursor has led to investigations into its potential to support animal growth. Studies in animal models, such as chickens and rats, have shown that this compound can promote growth. This effect is particularly significant in the context of a valine-deficient diet. When dietary intake of valine is insufficient, supplementing with its α-hydroxy analogue, this compound, provides the necessary building block for protein synthesis, thereby supporting growth and development. This has positioned the compound as a subject of interest in animal nutrition research, where it is evaluated for its potential application as a substitute for nitrogen sources in feed.

| Animal Model | Dietary Condition | Observed Effect | Reference |

| Chickens | Valine-deficient diet | Growth promotion | nih.goviarc.fr |

| Rats | Valine-deficient diet | Growth promotion | nih.goviarc.fr |

Role in Plant Physiology and Sensory Development

Esters of this compound are naturally occurring compounds in various plants and are involved in their physiology and sensory characteristics. For instance, methyl this compound has been identified in Carica papaya. nih.gov Research has also demonstrated that cultured plant cells, such as those from Marchantia polymorpha, can produce ethyl (2S,3S)-3-hydroxy-2-methylbutanoate. nih.gov

These compounds are significant contributors to the sensory profiles, particularly the aroma and flavor, of several fruits and beverages. Ethyl 2-hydroxy-3-methyl butyrate, a related ester, has been noted as a volatile compound in bananas, yellow passion fruit, and wine. scilit.com The presence of these esters in fruits suggests a role in their ripening process and in the development of their characteristic sensory attributes that are important for attracting seed dispersers.

| Compound | Plant/Product | Significance |

| Methyl this compound | Carica papaya (Papaya) | Natural constituent |

| Ethyl (2S,3S)-3-hydroxy-2-methylbutanoate | Marchantia polymorpha (a liverwort) | Produced by cultured cells |

| Ethyl 2-hydroxy-3-methyl butyrate | Banana, Passion Fruit, Wine | Contributes to aroma and flavor |

Influence on Cellular Processes and Biochemical Pathways (e.g., Macrophage Activity)

Recent research has begun to uncover the influence of this compound on specific cellular processes and biochemical pathways. A notable finding is its effect on macrophage activity. A patent application has indicated that 2-hydroxy-3-methylbutyric acid can inhibit the infiltration of macrophages. google.com This is significant in the context of conditions like atherosclerosis, where macrophage accumulation in arterial walls is a key pathological feature. The study suggested that by reducing macrophage infiltration, the compound could help in mitigating the progression of atherosclerotic plaques. google.com

Beyond its effects on immune cells, this compound has been shown to directly impact cell proliferation. One study found that it promotes the proliferation of intestinal epithelial cells. frontiersin.org The mechanism for this involves the upregulation of the MYC signaling pathway, a critical regulator of cell growth and division. frontiersin.org The compound was found to stimulate the expression of the MYC gene through a pathway involving the transcription factor MAFF and the c-myc promoter binding protein 1 (MBP1). frontiersin.org

Furthermore, the compound is involved in metabolic responses to cellular stress, such as hypoxia. In conditions of low oxygen, the metabolism of branched-chain amino acids like valine is altered. nih.gov this compound (referred to as α-Hydroxyisovaleric acid in the study) is formed from the catabolism of valine. nih.gov This conversion is thought to play a role in maintaining cellular redox balance by helping to recycle NAD+, which is crucial for sustaining glycolysis when mitochondrial respiration is impaired. nih.gov

| Cellular Process/Pathway | Cell Type/Condition | Observed Effect of this compound |

| Macrophage Infiltration | Atherosclerosis model | Inhibition of macrophage infiltration in the aorta |

| Cell Proliferation | Intestinal Epithelial Cells | Promotes proliferation via upregulation of the MYC signaling pathway |

| Metabolic Regulation | Hypoxic conditions | Increased production from valine, potentially aiding in NAD+ recycling |

Stereochemical Aspects and Enantiomeric Purity in 2 Hydroxy 3 Methylbutanoate Research

Enantiomeric Distribution in Natural and Biotransformed Systems

The ratio of (R)- and (S)-enantiomers of 2-hydroxy-3-methylbutanoate and its derivatives varies significantly between extraterrestrial, natural, and biologically transformed environments.

In analyses of the Murchison meteorite, 2-hydroxy-3-methylbutanoic acid has been identified. While initial enantioselective analyses were ambiguous due to analytical challenges, subsequent studies revealed its presence as a racemic mixture (a 1:1 ratio of R and S enantiomers). nih.gov However, some early data suggested a possible slight chiral bias toward the L-enantiomer (S-form), though this was not conclusive. nih.gov

In biotransformed systems, a significant enantiomeric excess is often observed. A notable example is found in wine, a product of extensive microbial fermentation. Research on the related compound, ethyl this compound, in 99 different red and white wines revealed a consistent and predominant presence of the (R)-enantiomer. oeno-one.eu The enantiomeric ratio (R/S) was found to reach as high as 94/6 in some aged red wines, indicating a strong biological preference for the formation of the (R)-configured molecule during the winemaking and aging process. oeno-one.euresearchgate.net The compound is also recognized as a human metabolite. nih.gov

| System | Compound Form | Observed Enantiomeric Distribution | Reference |

|---|---|---|---|

| Murchison Meteorite | 2-Hydroxy-3-methylbutanoic acid | Primarily Racemic (1:1 R/S ratio) | nih.gov |

| Wine (Red and White) | Ethyl this compound | (R)-enantiomer is predominant; R/S ratio can reach up to 94/6 | oeno-one.euresearchgate.net |

| Human Metabolism | This compound | Identified as a human metabolite | nih.gov |

Stereospecificity in Biological Reactions and Enzymatic Recognition

The pronounced enantiomeric excess of (R)-2-hydroxy-3-methylbutanoate derivatives in biological systems like wine points to highly stereospecific enzymatic processes. oeno-one.eu Biological systems, with their chiral enzymes, routinely distinguish between enantiomers, treating them as distinct substrates.

The metabolic precursor to this compound is 2-keto-3-methylbutanoate (α-ketoisovalerate), a key intermediate in the metabolism of the amino acid L-valine. The formation of the hydroxy acid from the keto acid is a reduction reaction. The predominance of the (R)-enantiomer in fermented beverages strongly suggests that microbial enzymes, likely ketoreductases, catalyze this reduction with a high degree of stereoselectivity, preferentially forming the (R)-product. oeno-one.eu

This stereospecificity is fundamental to metabolic pathways. The (R)-enantiomer of 2-hydroxy-3-methylbutyric acid is structurally and functionally related to D-valine, whereas the (S)-enantiomer is related to the more common L-valine. nih.gov Enzymes such as aldo-keto reductases and other dehydrogenases are known for their ability to perform stereoselective reductions of ketone substrates, which explains the generation of non-racemic products in metabolic contexts. nih.gov The specific enzymes from fermentation organisms that produce the observed enantiomeric excess in wine act by recognizing and binding the precursor molecule in a precise orientation that facilitates hydrogen transfer to only one face of the carbonyl group, resulting in an enantiomerically pure or enriched product. nih.gov

Research on Enantiomeric Ratios and Associated Biological Impact

The biological impact of different enantiomeric ratios often manifests as varied sensory perceptions or physiological activities. For many chiral compounds, one enantiomer may have a distinct taste or smell, or a stronger biological effect, than its mirror image.

Research has been conducted to determine if the enantiomers of the derivative ethyl this compound have a discernible impact on the aroma of wine. oeno-one.euresearchgate.net Sensory analysis was performed to establish the odor detection thresholds for both the (R)- and (S)-forms in different media. The results showed that the enantiomers do possess different sensory thresholds. oeno-one.euresearchgate.net

| Enantiomer | Medium | Odor Detection Threshold | Reference |

|---|---|---|---|

| (S)-Ethyl this compound | Water | 1.5 µg/L | oeno-one.euresearchgate.net |

| (R)-Ethyl this compound | Water | 4 µg/L | oeno-one.euresearchgate.net |

| (S)-Ethyl this compound | Red Wine | 21 mg/L | oeno-one.euresearchgate.net |

| (R)-Ethyl this compound | Red Wine | 51 mg/L | oeno-one.euresearchgate.net |

Despite these differing thresholds, the study concluded that the concentrations of both enantiomers typically found in wines are considerably below these sensory detection limits. oeno-one.eu Further ranking tests confirmed that at the levels present in wine, ethyl this compound does not contribute significantly to the beverage's fruity aroma. oeno-one.euresearchgate.net This finding demonstrates that while an enantiomeric excess exists, it does not translate into a direct biological (sensory) impact in this specific context.

On a broader, prebiotic scale, the study of hydroxy acids in meteorites has implications for the origin of homochirality in life. While 2-hydroxy-3-methylbutanoic acid was found to be racemic, theoretical experiments suggest that environmental conditions involving circularly polarized light could potentially induce a small L-excess. nih.gov The detection of such an excess, however, would require more sensitive analytical methods than are currently used. nih.gov

Emerging Research Directions and Future Perspectives for 2 Hydroxy 3 Methylbutanoate

Elucidation of Novel Biosynthetic and Degradative Pathways

2-Hydroxy-3-methylbutanoate, also known as 2-hydroxyisovaleric acid, is a metabolite primarily derived from the catabolism of branched-chain amino acids, namely valine, leucine (B10760876), and isoleucine. hmdb.ca Its presence in human urine has been linked to a variety of metabolic disorders, including phenylketonuria, maple syrup urine disease, and several organic acidemias. hmdb.caselleckchem.com This association underscores the importance of understanding its metabolic fate within biological systems.

Current research efforts are focused on identifying the specific enzymatic reactions and regulatory networks governing its formation and breakdown. While its origins in amino acid metabolism are established, the precise enzymes responsible for each step and the factors that lead to its accumulation in pathological states are still under active investigation. The elucidation of these pathways is crucial for developing diagnostic markers and potential therapeutic interventions for related metabolic diseases.

Table 1: Known and Proposed Enzymatic Reactions in the Metabolism of this compound

| Step | Reaction | Enzyme Class (Proposed/Identified) | Precursor/Substrate | Product |

| Biosynthesis | Reduction of α-keto-isovalerate | Dehydrogenase / Reductase | α-Keto-isovalerate (from Valine metabolism) | This compound |

| Degradation | Oxidation to α-keto-isovalerate | Dehydrogenase | This compound | α-Keto-isovalerate |

| Degradation | Further catabolism | Various | α-Keto-isovalerate | Downstream metabolites of Valine pathway |

Development of Advanced Biocatalytic Systems for Efficient Production

The chiral nature of this compound makes it a valuable building block for the synthesis of pharmaceuticals and other fine chemicals. Consequently, there is a growing interest in developing efficient and stereoselective methods for its production. Advanced biocatalytic systems, leveraging whole-cell microorganisms or isolated enzymes, offer a promising green alternative to traditional chemical synthesis.

One key area of exploration is the use of engineered ketoreductases (KREDs). These enzymes can catalyze the highly enantioselective reduction of a prochiral ketone precursor, such as α-keto-isovalerate, to the desired chiral hydroxy acid. researchgate.net Research is focused on discovering and engineering KREDs with high activity, stability, and stereoselectivity for the synthesis of specific enantiomers of this compound.

Metabolic engineering of microbial hosts like Escherichia coli or Saccharomyces cerevisiae is another promising avenue. By introducing and optimizing heterologous pathways, researchers aim to channel central carbon metabolism towards the overproduction of this compound. This involves the overexpression of key biosynthetic enzymes and the deletion of competing pathways to maximize yield and productivity.

Table 2: Key Enzymes in Biocatalytic Production of this compound

| Enzyme | Function | Source Organism (Example) |

| Ketoreductase (KRED) | Stereoselective reduction of a keto-acid precursor | Candida parapsilosis, Clostridium acetobutylicum |

| Lactate (B86563) Dehydrogenase (LDH) | Can exhibit broad substrate specificity for keto-acid reduction | Various bacteria and yeasts |

| Formate Dehydrogenase (FDH) | Used for cofactor (NADH) regeneration in enzymatic reactions | Candida boidinii |

Exploration of Undiscovered Biological Functions and Molecular Interactions

Beyond its role as a metabolic byproduct, the potential biological functions and molecular interactions of this compound remain largely unexplored. Its accumulation in certain disease states suggests it may not be an inert metabolite and could actively participate in cellular processes.

Future research will likely focus on identifying protein targets and signaling pathways that are modulated by this compound. Investigating its potential role as a signaling molecule, a substrate for novel enzymatic reactions, or a modulator of protein function could reveal new therapeutic targets. For instance, understanding its interaction with cellular receptors or enzymes could shed light on the pathophysiology of the metabolic disorders in which it accumulates. The Human Metabolome Database indicates potential enzymatic interactions with sulfotransferases and UDP-glucuronosyltransferases, suggesting pathways for its conjugation and detoxification. hmdb.ca

Integration with Omics Technologies for Systems-Level Understanding

To gain a comprehensive understanding of the role of this compound in complex biological systems, the integration of various "omics" technologies is essential. These approaches provide a global view of the molecular changes occurring within a cell or organism.

Metabolomics: Targeted and untargeted metabolomic analyses can precisely quantify the levels of this compound and other related metabolites in various biological samples. This is crucial for understanding its flux through metabolic pathways and identifying biomarkers for disease.

Proteomics: By analyzing the entire protein complement of a cell, proteomics can identify changes in protein expression in response to varying levels of this compound. This can help to uncover the cellular machinery involved in its metabolism and its downstream effects.

Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell, providing insights into the genes that are activated or repressed in the presence of this compound. This can help to identify the regulatory networks that control its synthesis and degradation.

Genomics: The study of an organism's complete set of DNA can reveal genetic variations that may predispose individuals to altered metabolism of this compound.

By integrating data from these different omics layers, researchers can construct comprehensive models of the metabolic and signaling networks in which this compound is involved. This systems-level understanding will be instrumental in elucidating its biological significance and unlocking its full biotechnological potential. While specific multi-omics studies on this compound are still nascent, the application of these technologies holds the key to future discoveries.

Q & A

Q. What are the primary synthetic routes for 2-hydroxy-3-methylbutanoate and its derivatives in organic chemistry?

The synthesis typically involves multi-step reactions, including esterification, hydroxylation, and chiral resolution. For example, ethyl this compound (E2H3MB) is synthesized via esterification of 2-hydroxy-3-methylbutanoic acid with ethanol under acidic catalysis. Protecting groups like tert-butyl are used to preserve stereochemistry during synthesis . Characterization employs nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) to confirm structural integrity and enantiomeric purity.

Q. How can researchers separate and quantify enantiomers of this compound in complex matrices like wine?

Chiral gas chromatography (GC) using γ-cyclodextrin phases effectively separates enantiomers. For quantitation, internal standards (e.g., octan-3-ol) are added to wine extracts, followed by liquid-liquid extraction with dichloromethane. Concentrations are measured via GC-MS, with detection thresholds as low as 1.5 µg/L for the (S)-enantiomer in water .

Q. What role does this compound play in wine chemistry during aging?

E2H3MB is esterified from its acid precursor during aging, with concentrations positively correlating with wine age (p < 0.05). In red wines, levels increase over decades due to prolonged microbial activity, though sensory impact is minimal below 51 mg/L (detection threshold in wine matrices) .

Advanced Research Questions

Q. Why do enantiomers of this compound exhibit divergent sensory thresholds but limited aromatic impact in wines?

Despite distinct odor profiles (e.g., "pineapple" for (S)-E2H3MB vs. "heavy fruit" for (R)-E2H3MB), sensory tests show no significant modulation of fruity aromas at naturally occurring concentrations (<287 µg/L). Methodologically, triangle tests with trained panels and spiked samples are used to assess perceptual thresholds, revealing matrix effects that suppress odor activity .

Q. How can microbial biosynthesis pathways for this compound be studied in lactic acid bacteria?

Targeted gene knockout studies and isotopic labeling (e.g., ¹³C-glucose) track precursor incorporation into E2H3MB. Enzyme assays (e.g., esterase activity) combined with metabolomics identify key intermediates. For instance, Lactobacillus strains preferentially synthesize the (R)-enantiomer via NADH-dependent reductases .

Q. What structural features of this compound derivatives influence their biological activity as insect pheromones?

Chrysanthemyl 2-acetoxy-3-methylbutanoate, a pheromone in mealybugs, requires precise stereochemistry for receptor binding. Bioassays using synthetic enantiomers and electrophysiological recordings (e.g., GC-electroantennography) isolate bioactive forms. Modifications to the ester group or branching disrupt activity .

Q. How do contradictory findings on this compound’s metabolic roles in eukaryotes arise, and how can they be resolved?

Discrepancies in reported enzyme interactions (e.g., esterase vs. dehydrogenase involvement) stem from species-specific pathway variations. Comparative studies using CRISPR-edited cell lines or in vitro reconstitution of pathways with purified enzymes clarify mechanistic contributions .

Q. What strategies optimize enantioselective synthesis of this compound for pharmaceutical intermediates?

Asymmetric catalysis with chiral ligands (e.g., BINAP-ruthenium complexes) achieves >90% enantiomeric excess (ee). Reaction conditions (pH 7–8, 25–40°C) and solvent polarity are critical for minimizing racemization. Continuous-flow systems enhance yield and scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。